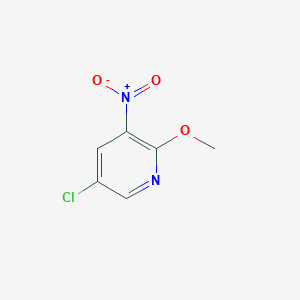

5-Chloro-2-methoxy-3-nitropyridine

Vue d'ensemble

Description

5-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is typically a yellow to brown solid .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 5-Chloro-2-methoxy-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-3-nitropyridine can be represented by the InChI code: 1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 .

Chemical Reactions Analysis

Nitropyridines, including 5-Chloro-2-methoxy-3-nitropyridine, can undergo a variety of reactions. For instance, 3-nitropyridine can be used to form 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-3-nitropyridine has a melting point of 89-92 °C and a predicted boiling point of 260.0±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Applications De Recherche Scientifique

Proteomics Research

5-Chloro-2-methoxy-3-nitropyridine: is utilized in proteomics research as a biochemical agent . Its properties facilitate the study of protein expression, function, and interactions, which are crucial for understanding cellular processes and disease mechanisms.

Synthesis of Nitropyridines

This compound is involved in the synthesis of various nitropyridines, which are valuable in medicinal chemistry. The reaction of pyridine derivatives with N₂O₅ in organic solvents yields N-nitropyridinium ions, which can be further processed to create a range of nitropyridines .

Vicarious Nucleophilic Substitution (VNS)

The VNS method uses 5-Chloro-2-methoxy-3-nitropyridine to introduce nucleophiles at positions ortho or para to the nitro group. This is particularly useful for synthesizing compounds with specific pharmacological properties .

Oxidative Substitution

This compound can undergo oxidative substitution to replace hydrogen atoms with various functional groups. This reaction is highly regioselective and yields products that are significant in developing new pharmaceuticals .

Suzuki and Negishi Couplings

5-Chloro-2-methoxy-3-nitropyridine: serves as a reactant in Suzuki and Negishi coupling reactions. These cross-coupling reactions are pivotal in constructing carbon-carbon bonds, which are foundational in organic synthesis .

Intermediate for Fine Chemicals

It acts as an intermediate in the production of fine chemicals, including those used in dyes, pigments, and agrochemicals. Its reactivity allows for the creation of complex molecules required in these industries .

Safety and Hazards

5-Chloro-2-methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHWUNVJRITHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650096 | |

| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxy-3-nitropyridine | |

CAS RN |

22353-52-2 | |

| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)